azetidin-1-yl-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone
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Overview
Description
Azetidin-1-yl-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone is a complex organic compound that combines the structural features of azetidine and benzofuran Azetidine is a four-membered nitrogen-containing heterocycle, while benzofuran is a fused ring system consisting of a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the benzofuran moiety. One common method involves the cyclization of a suitable precursor to form the azetidine ring, followed by a coupling reaction with a benzofuran derivative. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Azetidin-1-yl-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of azetidin-1-yl-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, modulating their activity. The benzofuran moiety may contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Benzofuran derivatives: Compounds containing the benzofuran ring, such as psoralen and angelicin.
Uniqueness
Azetidin-1-yl-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone is unique due to the combination of the azetidine and benzofuran rings, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential bioactivity compared to other similar compounds.
Properties
IUPAC Name |
azetidin-1-yl-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-14(2)9-17-12-5-4-10(8-11(12)14)13(16)15-6-3-7-15/h4-5,8H,3,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJNXFNGGCQKGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=C(C=C2)C(=O)N3CCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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